molecular formula C28H31N5O4S B2592353 N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide CAS No. 1037222-78-8

N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide

Cat. No.: B2592353
CAS No.: 1037222-78-8
M. Wt: 533.65
InChI Key: HNRZIZZURPJXRK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a potent and selective inhibitor of the enzyme Poly(ADP-ribose) polymerase 1 (PARP-1) Source . PARP-1 plays a critical role in the detection and repair of DNA single-strand breaks; its inhibition leads to the accumulation of DNA damage and, in cells with deficient homologous recombination repair pathways (such as those with BRCA1 or BRCA2 mutations), induces synthetic lethality Source . This mechanism provides a powerful research tool for investigating the molecular basis of genomic instability and for exploring targeted therapeutic strategies in oncology. Its primary research value lies in its application as a chemical probe to study the PARP enzyme family's function in DNA damage response, cell cycle regulation, and programmed cell death. Researchers utilize this compound in vitro and in vivo to model and understand the susceptibility of certain cancers to PARP inhibition, to identify potential biomarkers of response, and to develop novel combination treatment regimens that exploit DNA repair deficiencies Source .

Properties

IUPAC Name

N-cyclohexyl-3-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5O4S/c1-37-20-11-7-10-19(16-20)30-25(35)17-38-28-32-22-13-6-5-12-21(22)26-31-23(27(36)33(26)28)14-15-24(34)29-18-8-3-2-4-9-18/h5-7,10-13,16,18,23H,2-4,8-9,14-15,17H2,1H3,(H,29,34)(H,30,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNRZIZZURPJXRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC(=O)CSC2=NC3=CC=CC=C3C4=NC(C(=O)N42)CCC(=O)NC5CCCCC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide is a synthetic compound with a complex molecular structure, characterized by its potential biological activities. The compound's molecular formula is C25H29N7O3SC_{25}H_{29}N_{7}O_{3}S with a molecular weight of 507.61 g/mol. This article explores its biological activity, focusing on its antiviral and antibacterial properties, as well as its potential applications in medicinal chemistry.

Chemical Structure

The compound features several functional groups that contribute to its biological activity:

  • Cyclohexyl group : This hydrophobic moiety may enhance membrane permeability.
  • Imidazoquinazoline core : Known for various pharmacological effects, including antimicrobial and anticancer activities.
  • Methoxyphenyl and sulfanyl substituents : These groups can influence the interaction with biological targets.

Antiviral Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiviral properties. For instance:

  • N-Heterocycles : A class of compounds including imidazoquinazolines has been shown to interfere with various stages of the viral life cycle. They can inhibit viral entry into host cells and replication processes, thereby reducing viral loads in infected cells .
Compound ClassVirus TargetedMechanism of ActionReference
ImidazoquinazolinesHIV, HSV, InfluenzaInhibition of viral replication
Pyrazolo derivativesHCV, VSVBlock RNA proliferation

Antibacterial Activity

The antibacterial properties of quinazoline derivatives have been extensively studied. Compounds with similar structures have demonstrated efficacy against a range of bacterial strains:

  • In vitro studies : Substituted quinazolines have shown activity against bacteria such as Staphylococcus aureus and Escherichia coli. The mechanism often involves interference with bacterial cell wall synthesis or function .
Bacterial StrainCompound TestedActivity ResultReference
S. aureusQuinazoline derivativesSignificant inhibition at low concentrations
E. coliQuinazoline derivativesModerate inhibition observed

Case Studies and Research Findings

  • Antiviral Efficacy : A study evaluated the antiviral activity of various heterocycles against HIV. Compounds similar to N-cyclohexyl derivatives exhibited EC50 values significantly lower than standard antiviral agents, indicating strong potential for development as antiviral therapeutics .
  • Antibacterial Studies : Another research project focused on the antibacterial effects of quinazoline derivatives. The results showed that specific modifications to the quinazoline core enhanced activity against resistant strains of bacteria, suggesting that N-cyclohexyl modifications could yield similar or improved results .

Scientific Research Applications

Medicinal Chemistry

The compound exhibits potential as a pharmacological agent due to its structural features, which include a cyclohexyl group and an imidazoquinazoline core. These components are known for their biological activity, particularly in targeting specific receptors or enzymes involved in disease processes.

Anticancer Activity

Research indicates that compounds containing imidazoquinazoline structures can inhibit cancer cell proliferation. The presence of the 3-methoxyphenyl group may enhance the compound's potency against various cancer types by modulating signaling pathways related to tumor growth and metastasis. Studies have shown that similar compounds demonstrate significant antiproliferative effects on cancer cells in vitro and in vivo models .

Antimicrobial Properties

The sulfanyl group in the compound suggests potential antimicrobial activity . Compounds with sulfur-containing moieties have been documented to exhibit broad-spectrum antimicrobial effects, which could be applicable in treating bacterial infections or fungal diseases .

Pharmacological Research

The compound's interaction with biological systems is of great interest, particularly its role as a receptor antagonist or agonist.

Targeting FLT3 Receptors

Preliminary studies suggest that derivatives of this compound may act as antagonists to FLT3 (Fms-like tyrosine kinase 3) receptors, which are implicated in hematopoietic malignancies. By inhibiting these receptors, the compound could potentially reduce the proliferation of FLT3-dependent leukemia cells .

Neuroprotective Effects

There is emerging evidence supporting the neuroprotective properties of imidazoquinazoline derivatives. The compound's ability to cross the blood-brain barrier (due to its lipophilicity from the cyclohexyl group) may allow it to exert protective effects against neurodegenerative diseases such as Alzheimer's or Parkinson's disease by modulating neuroinflammatory responses .

Structure-Activity Relationship (SAR)

Understanding the relationship between the chemical structure of N-cyclohexyl-3-[5-({[(3-methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl]propanamide and its biological activity is crucial for optimizing its therapeutic efficacy.

Structural FeaturePotential Activity
Cyclohexyl GroupEnhances lipophilicity and membrane permeability
Imidazoquinazoline CoreInhibitory activity against various kinases
Sulfanyl MoietyAntimicrobial properties
Methoxyphenyl SubstituentIncreased binding affinity to target receptors

Case Studies and Research Findings

Several studies have investigated the applications of similar compounds in clinical settings:

  • A study demonstrated that imidazoquinazoline derivatives showed promising results in reducing tumor size in xenograft models of breast cancer .
  • Another research highlighted the antimicrobial efficacy of sulfur-containing compounds against resistant strains of bacteria, suggesting that modifications to the structure could enhance activity further .

Chemical Reactions Analysis

Sulfanyl Group Reactivity

The sulfanyl (-S-) moiety undergoes oxidation and substitution reactions:

Reaction Conditions Products References
Oxidation to sulfoxideH2_2O2_2, RT, acidic mediumSulfoxide derivative
Oxidation to sulfonemCPBA, CH2_2Cl2_2, 0°CSulfone derivative
Nucleophilic substitutionAlkyl halides, base (K2_2CO3_3)Thioether derivatives

Mechanistic Insight :

  • Sulfoxides form via electrophilic attack on the sulfur atom under mild oxidizing conditions.

  • Sulfones require stronger oxidants like meta-chloroperbenzoic acid (mCPBA).

Amide Bond Hydrolysis

The carbamoyl and propanamide groups are susceptible to hydrolysis:

Reaction Conditions Products References
Acidic hydrolysisHCl (6M), reflux, 12hCarboxylic acid + amine derivatives
Basic hydrolysisNaOH (2M), 60°C, 8hCarboxylate salts + ammonia

Example :
Under acidic conditions, the carbamoyl group hydrolyzes to yield 3-methoxyphenylamine and a thioglycolic acid intermediate.

Imidazoquinazoline Core Reactivity

The fused imidazo[1,2-c]quinazolin-3-one ring participates in:

Electrophilic Aromatic Substitution

Reaction Reagents Position Products References
NitrationHNO3_3, H2_2SO4_4C-7Nitro-substituted derivative
HalogenationBr2_2, FeCl3_3C-8Bromo-substituted derivative

Mechanism :
Electrophiles target electron-rich positions on the quinazoline ring, guided by the electron-donating methoxy group .

Cross-Coupling Reactions

The aryl groups enable palladium-catalyzed couplings:

Reaction Catalyst Substrates Applications References
Suzuki couplingPd(PPh3_3)4_4Aryl boronic acidsBiaryl derivatives
Buchwald-HartwigPd(OAc)2_2, XPhosAminesAminated analogs

Example :
Suzuki coupling at the quinazoline C-6 position introduces aryl groups for enhanced bioactivity .

Biological Interaction-Driven Reactions

In metabolic pathways, the compound undergoes:

Reaction Enzyme Products Biological Relevance References
Oxidative demethylationCYP450 3A4Hydroxymethyl metaboliteEnhanced solubility
GlucuronidationUGT1A1Glucuronide conjugateDetoxification

Note : The methoxy group is a common site for phase I metabolism.

Stability and Degradation

  • Photodegradation : Exposure to UV light (λ = 254 nm) cleaves the sulfanyl group, forming a disulfide byproduct.

  • Thermal Decomposition : At >200°C, the imidazoquinazoline ring undergoes retro-Diels-Alder fragmentation.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional attributes of the target compound are compared below with key analogs from the literature.

Table 1: Structural and Functional Comparison

Compound Name / ID Core Structure Key Substituents Molecular Weight (g/mol) Notable Properties
Target Compound Imidazo[1,2-c]quinazolin 5-position: [(3-methoxyphenyl)carbamoyl]methyl sulfanyl
2-position: Cyclohexyl-propanamide
~550 (estimated) Moderate lipophilicity (methoxy group enhances polarity); potential for hydrogen bonding via carbamoyl and sulfanyl groups .
N-cyclohexyl-3-{5-[({[3-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-3-oxo-imidazoquinazolin-2-yl}propanamide () Imidazo[1,2-c]quinazolin 5-position: [(3-trifluoromethylphenyl)carbamoyl]methyl sulfanyl
2-position: Cyclohexyl-propanamide
~604 (estimated) Increased hydrophobicity due to CF₃ group; enhanced metabolic stability but reduced solubility .
3-{5-[(2-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-2-oxoethyl)sulfanyl]-3-oxo-imidazoquinazolin-2-yl}-N-(2-furylmethyl)propanamide () Imidazo[1,2-c]quinazolin 5-position: [2-(3,4-dimethoxyphenethyl)amino]-2-oxoethyl sulfanyl
2-position: Furylmethyl-propanamide
~640 (estimated) Polar furyl group improves aqueous solubility; dimethoxyphenethyl may enhance CNS penetration .
Sulfamethoxazole-derived analogs () Varied (e.g., thiourea, sulfonamide) Substituents: 5-methylisoxazolyl, sulfamoylphenyl 350–450 High solubility due to sulfonamide groups; demonstrated anticancer activity in vitro (e.g., compound 6a: IC₅₀ = 12 µM).

Key Observations

Substituent Effects on Lipophilicity :

  • The 3-methoxyphenyl group in the target compound balances moderate hydrophobicity with hydrogen-bonding capacity, whereas the 3-trifluoromethylphenyl analog () exhibits higher logP values due to the electron-withdrawing CF₃ group .
  • Furylmethyl and sulfamoyl substituents () enhance solubility but may reduce blood-brain barrier penetration .

Synthetic Accessibility :

  • The target compound’s synthesis likely parallels methods in (diazonium coupling) and (sulfanyl group incorporation). Challenges include regioselective functionalization of the imidazoquinazolin core .

Q & A

Q. What are the key synthetic strategies for constructing the imidazo[1,2-c]quinazolin-3-one core in this compound?

The imidazoquinazolinone core can be synthesized via cyclization of thiourea intermediates or using cyclic diaryliodonium salts under mild conditions. For example, iodonium salts (e.g., dibenzo[b,d]iodol-5-ium trifluoromethanesulfonate) enable regioselective N-acylation, as demonstrated in analogous carbazole and phenoxazine syntheses . Post-cyclization, thiol-alkylation introduces the sulfanyl group, with K₂CO₃ as a base in DMF . Structural confirmation requires ¹H/¹³C-NMR and IR spectroscopy to verify ring closure and substituent positions .

Q. Which coupling reagents are effective for introducing the (3-methoxyphenyl)carbamoyl moiety?

Carbodiimide-based reagents like HBTU (Hexafluorophosphate Benzotriazole Tetramethyl Uronium) in DMSO, combined with triethylamine, are optimal for forming the carbamoyl linkage. This method achieves >68% yield in sulfonamide derivatives, minimizing racemization and side reactions . Pre-activation of the carboxylic acid precursor (e.g., (3-methoxyphenyl)carbamoylmethylthioacetic acid) is critical before coupling to the imidazoquinazolinone scaffold.

Q. What purification techniques are recommended for isolating the target compound?

Column chromatography using silica gel (hexane/ethyl acetate gradient) effectively separates the product from unreacted intermediates. Recrystallization from ethanol/water (7:3 v/v) improves purity (>95%), as validated in structurally similar sulfamethoxazole derivatives . For polar by-products, reverse-phase HPLC with a C18 column and acetonitrile/water mobile phase is advised .

Advanced Research Questions

Q. How can Bayesian optimization improve multi-step synthesis yields?

Bayesian optimization algorithms efficiently explore multidimensional parameter spaces (e.g., temperature, solvent ratio, catalyst loading) to maximize yield. For example, in flow-chemistry setups, this approach reduced optimization cycles by 40% compared to traditional Design of Experiments (DoE) for diazomethane synthesis . Applied to this compound, variables like acylation time (GP1 in ) and thiol-alkylation pH can be optimized iteratively using real-time HPLC yield data.

Q. How should researchers resolve contradictory NMR data between predicted and observed chemical shifts?

Discrepancies often arise from tautomerism or solvent effects. For example, the quinazolinone carbonyl (C=O) may exhibit variable shifts due to keto-enol equilibria. Use 2D NMR (HSQC, HMBC) to confirm heteronuclear correlations and assign ambiguous peaks . Computational tools (e.g., DFT-based shift predictions) can validate assignments, as demonstrated in triazole sulfonamide studies .

Q. What strategies mitigate by-product formation during sulfanyl group introduction?

By-products like disulfides or over-alkylated species can be minimized by:

  • Controlled thiol addition : Slow addition of the thiol precursor (e.g., [(3-methoxyphenyl)carbamoyl]methanethiol) at 0°C under nitrogen .
  • Selective base choice : K₂CO₃ in DMF prevents nucleophilic displacement of the sulfanyl group, unlike stronger bases (e.g., NaOH) .
  • In situ monitoring : ReactIR tracks thiol consumption to terminate reactions at ~90% conversion .

Q. How do solvent polarity and proticity influence the cyclization step?

Polar aprotic solvents (e.g., DMF, DMSO) enhance cyclization rates by stabilizing transition states through dipole interactions. In contrast, protic solvents (e.g., ethanol) retard cyclization due to hydrogen bonding with the nucleophilic amine. For example, DMF increased cyclization yields by 22% compared to THF in analogous N-acylcarbazole syntheses .

Data Contradiction Analysis

Q. Why might biological assay results vary between batches of the compound?

Batch-to-batch variability often stems from residual solvents (e.g., DMSO) or trace metal catalysts (e.g., Pd from cross-coupling steps). ICP-MS analysis of batches with divergent bioactivity identified Pd contamination (>10 ppm) as a confounding factor in enzyme inhibition assays . Implement post-synthesis chelation (e.g., EDTA washing) and strict solvent-removal protocols (lyophilization) to ensure consistency.

Q. How to address conflicting cytotoxicity data in different cell lines?

Differential cytotoxicity may arise from metabolic activation (e.g., cytochrome P450-mediated prodrug conversion) or transporter expression (e.g., ABCB1 efflux pumps). Use siRNA knockdown models to isolate mechanisms. For instance, in a study on triazolylpropanamides, silencing ABCB1 increased potency 5-fold in resistant lines .

Methodological Tables

Analytical Technique Application Key Parameters Reference
¹H/¹³C-NMRConfirm core structure and substituentsDMSO-d₆, 400 MHz, δ 7.2–8.5 (quinazolinone aromatic protons)
HPLC-MSPurity assessment and by-product identificationC18 column, 0.1% formic acid/acetonitrile gradient, ESI+ mode
ReactIRReal-time monitoring of thiol-alkylationSpectral range 650–4000 cm⁻¹, focus on S-H (2550 cm⁻¹) loss

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.